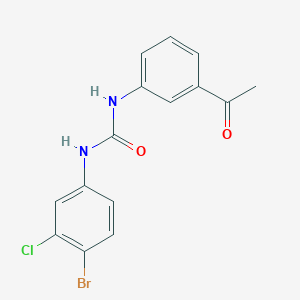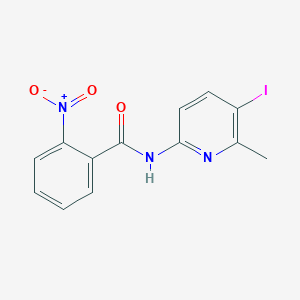![molecular formula C23H23NO6 B4129136 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID](/img/structure/B4129136.png)
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID
概要
説明
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dimethoxyphenyl group and a formamido group, as well as a phenylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Formamido Group: This can be done through amidation reactions using formic acid derivatives.
Formation of the Phenylpropanoic Acid Moiety: This step may involve Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile
- 2-(3,4-Dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid
Uniqueness
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a dimethoxyphenyl group and a formamido group makes it a versatile compound for various applications.
特性
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14-17(13-20(30-14)16-9-10-19(28-2)21(12-16)29-3)22(25)24-18(23(26)27)11-15-7-5-4-6-8-15/h4-10,12-13,18H,11H2,1-3H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLFXURHGUFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![2-(2-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4129064.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)


![1-(3-Acetylphenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4129106.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B4129109.png)
![1-[benzyl(methyl)amino]-3-(4-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4129116.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4129120.png)
![N-(4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4129124.png)
![4,6-dimethyl-N-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B4129127.png)
![N-(4-bromophenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B4129134.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4129154.png)
